molecular formula C6H7ClN2O B14846845 4-(Aminomethyl)-6-chloropyridin-2-OL

4-(Aminomethyl)-6-chloropyridin-2-OL

Cat. No.: B14846845
M. Wt: 158.58 g/mol
InChI Key: YKVYRZVFVDVHDA-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-chloropyridin-2-OL is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an aminomethyl group at the 4-position, a chlorine atom at the 6-position, and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-chloropyridin-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropyridin-2-OL with formaldehyde and ammonia or an amine under basic conditions to introduce the aminomethyl group at the 4-position. The reaction typically proceeds via a Mannich reaction mechanism, where the hydroxyl group at the 2-position activates the pyridine ring towards nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-chloropyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom at the 6-position can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group may yield imines or nitriles, while substitution of the chlorine atom can produce various substituted pyridine derivatives.

Scientific Research Applications

4-(Aminomethyl)-6-chloropyridin-2-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-chloropyridin-2-OL involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the chlorine and hydroxyl groups contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

4-(Aminomethyl)-6-chloropyridin-2-OL can be compared with other similar compounds, such as:

    4-(Aminomethyl)pyridine: Lacks the chlorine and hydroxyl groups, resulting in different reactivity and binding properties.

    6-Chloropyridin-2-OL: Lacks the aminomethyl group, affecting its ability to interact with biological targets.

    4-(Aminomethyl)-2-hydroxypyridine: Similar structure but without the chlorine atom, leading to different chemical and biological properties.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

4-(aminomethyl)-6-chloro-1H-pyridin-2-one

InChI

InChI=1S/C6H7ClN2O/c7-5-1-4(3-8)2-6(10)9-5/h1-2H,3,8H2,(H,9,10)

InChI Key

YKVYRZVFVDVHDA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)Cl)CN

Origin of Product

United States

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